1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate
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Overview
Description
1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages
Preparation Methods
The synthesis of 1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, propargyl bromide, and sodium azides . Major products formed from these reactions include various substituted coumarin derivatives, which exhibit significant biological activities .
Scientific Research Applications
1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate has been extensively studied for its antimicrobial, anticancer, and anti-inflammatory properties . It has shown significant inhibitory activity against the growth of various bacterial strains and has been found to be a potent antimicrobial agent . Additionally, this compound has been tested for its potential use as an anti-HIV, anticancer, and anti-Alzheimer agent .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death. In cancer cells, the compound induces apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate include other coumarin derivatives such as 7-amino-4-methylcoumarin and 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide . These compounds share similar biological activities but differ in their chemical structures and specific applications.
Properties
CAS No. |
919724-39-3 |
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Molecular Formula |
C20H22ClNO6 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
[1-[2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidin-4-yl] acetate |
InChI |
InChI=1S/C20H22ClNO6/c1-11-14-8-16(21)18(26-3)10-17(14)28-20(25)15(11)9-19(24)22-6-4-13(5-7-22)27-12(2)23/h8,10,13H,4-7,9H2,1-3H3 |
InChI Key |
ALARGIASHPVPGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)N3CCC(CC3)OC(=O)C |
Origin of Product |
United States |
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